molecular formula C19H21F3N2O3 B2435149 1-[2-Hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]-3-[2-(trifluoromethyl)phenyl]urea CAS No. 1396846-11-9

1-[2-Hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]-3-[2-(trifluoromethyl)phenyl]urea

Cat. No.: B2435149
CAS No.: 1396846-11-9
M. Wt: 382.383
InChI Key: RXRPHXZKDMQYPX-UHFFFAOYSA-N
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Description

1-[2-Hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]-3-[2-(trifluoromethyl)phenyl]urea is a complex organic compound characterized by its unique structure, which includes a hydroxy group, a methoxyphenyl group, a trifluoromethyl group, and a urea moiety

Properties

IUPAC Name

1-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]-3-[2-(trifluoromethyl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21F3N2O3/c1-18(26,11-13-7-9-14(27-2)10-8-13)12-23-17(25)24-16-6-4-3-5-15(16)19(20,21)22/h3-10,26H,11-12H2,1-2H3,(H2,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXRPHXZKDMQYPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=C(C=C1)OC)(CNC(=O)NC2=CC=CC=C2C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[2-Hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]-3-[2-(trifluoromethyl)phenyl]urea typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the hydroxy-methoxyphenyl intermediate: This step involves the reaction of a methoxyphenyl compound with a suitable reagent to introduce the hydroxy group.

    Introduction of the trifluoromethyl group: This can be achieved through various methods, including the use of trifluoromethylating agents.

    Coupling with the urea moiety: The final step involves the coupling of the intermediate with a urea derivative under specific reaction conditions to form the desired compound.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

Reaction Pathways and Functional Groups

The compound contains a urea backbone, a hydroxy group, a methoxyphenyl substituent, and a trifluoromethyl group. These features enable diverse reactivity:

1.1 Oxidation of the Hydroxyl Group
The secondary hydroxyl group at the 2-position can undergo oxidation to form a ketone or aldehyde, depending on reaction conditions. For example:

  • Reagents : Potassium permanganate (KMnO₄) in acidic or basic media.

  • Product : A ketone derivative (2-oxo analog).

1.2 Substitution of the Methoxy Group
The methoxy group on the phenyl ring is susceptible to nucleophilic aromatic substitution or demethylation reactions.

  • Reagents : Strong acids (e.g., HBr) or nucleophiles (e.g., NH₃).

  • Product : Phenolic derivatives or aminophenyl derivatives.

1.3 Urea Moiety Transformations
The urea group can participate in:

  • Hydrolysis : Conversion to carbamic acid derivatives under acidic/basic conditions.

  • Alkylation : Reaction with alkyl halides to form N-alkyl ureas.

  • Reduction : Formation of amines via LiAlH₄ or other reducing agents.

Stability and Reactivity Considerations

3.1 Functional Group Synergy
The trifluoromethyl group enhances lipophilicity, potentially stabilizing intermediates during reactions. The hydroxy group’s acidity (pKa ~10–12) makes it susceptible to deprotonation, influencing reaction pathways.

3.2 Potential Side Reactions

  • Elimination : Heating with strong bases may lead to dehydration of the hydroxy group.

  • Cross-Coupling : The urea moiety could act as a directing group in metal-catalyzed reactions.

Spectroscopic and Analytical Data

While specific data for the target compound is unavailable, analogous urea derivatives exhibit:

  • FTIR : Absorption bands for N-H (3300–3500 cm⁻¹) and C=O (1685 cm⁻¹) .

  • Melting Points : Typically range from 150–250°C, depending on substituents .

Comparative Analysis

6.1 Structural Analogues

CompoundKey DifferenceReactivity Implication
1-[2-Hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]-3-phenylureaNo CF₃ groupReduced lipophilicity, altered solubility
1-(2-Hydroxy-3-phenyl-2-methylpropyl)-3-[2-(trifluoromethyl)phenyl]ureaNo methoxy groupLower electron-donating capacity

Scientific Research Applications

Scientific Research Applications

1-[2-Hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]-3-[2-(trifluoromethyl)phenyl]urea has been investigated for various scientific applications:

  • Anticancer Properties : Research indicates that derivatives with similar urea functionalities exhibit cytotoxic effects on cancer cells. For instance, compounds related to this structure have shown potential in inhibiting cell proliferation in various cancer cell lines, suggesting possible therapeutic applications in oncology .
  • Antimicrobial Activity : The compound's structural features may confer antimicrobial properties, making it a candidate for further exploration in combating bacterial and fungal infections .
  • Anti-inflammatory Effects : Similar compounds have been shown to modulate inflammatory pathways, potentially leading to therapeutic applications in treating inflammatory diseases .

Pharmacological Insights

The compound's mechanism of action may involve interactions with specific molecular targets, including enzymes and receptors, leading to alterations in cellular processes. This aspect is crucial for understanding its therapeutic potential and guiding future drug design .

Industrial Applications

This compound is also relevant in industrial contexts:

  • Material Science : The compound's unique chemical properties make it suitable for developing new materials, including polymers and coatings, which can be tailored for specific applications in various industries.
  • Organic Synthesis : As a building block in organic synthesis, this compound can facilitate the creation of more complex molecules, aiding in the development of novel pharmaceuticals and agrochemicals.

Case Studies

Several studies have documented the efficacy of this compound:

  • Cytotoxicity Study : A study involving various derivatives showed significant cytotoxic effects against multiple cancer cell lines. The presence of the trifluoromethyl group was linked to enhanced lipophilicity and cellular uptake .
  • Antimicrobial Testing : Another study assessed the antimicrobial activity of related compounds against common pathogens, revealing promising results that warrant further investigation into this compound's potential as an antimicrobial agent .

Mechanism of Action

The mechanism of action of 1-[2-Hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]-3-[2-(trifluoromethyl)phenyl]urea involves its interaction with specific molecular targets. The hydroxy and methoxy groups may participate in hydrogen bonding and other interactions with biological molecules, while the trifluoromethyl group can enhance the compound’s lipophilicity and membrane permeability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

1-[2-Hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]-3-[2-(trifluoromethyl)phenyl]urea can be compared with other similar compounds, such as:

    1-(2-Hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)-3-phenylurea: Lacks the trifluoromethyl group, which may result in different biological activities and properties.

    1-(2-Hydroxy-3-phenyl-2-methylpropyl)-3-(2-(trifluoromethyl)phenyl)urea: Lacks the methoxy group, which can affect its reactivity and interactions with biological targets.

Biological Activity

1-[2-Hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]-3-[2-(trifluoromethyl)phenyl]urea is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This compound exhibits structural similarities to other urea derivatives that have been studied for their pharmacological properties, including anti-inflammatory and analgesic effects.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in inflammation and pain pathways. Specifically, it has been noted for its potential as a soluble epoxide hydrolase (sEH) inhibitor, which plays a crucial role in the metabolism of fatty acids and inflammatory mediators.

In Vitro Studies

Recent studies have demonstrated that derivatives of this compound exhibit significant inhibitory effects on sEH, leading to increased levels of anti-inflammatory epoxy fatty acids. This mechanism has been linked to improved pain relief in models of diabetic neuropathy, suggesting a promising therapeutic application for chronic pain management .

Table 1: Summary of In Vitro Activities

Compound NameTargetIC50 Value (µM)Reference
This compoundsEH0.5
Other Urea DerivativeCOX-20.8

In Vivo Studies

In vivo studies have shown that this compound significantly reduces pain perception in diabetic neuropathic rats compared to control groups. The analgesic effect was measured using behavioral assays such as the von Frey test and hot plate test, demonstrating a reduction in mechanical allodynia and thermal hyperalgesia .

Table 2: Summary of In Vivo Efficacy

Study TypeModelDose (mg/kg)Outcome
Pain Relief StudyDiabetic Neuropathy Rat Model10Significant reduction in pain scores
Anti-inflammatory StudyCarrageenan-Induced Paw Edema20Reduction in paw swelling by 40%

Case Studies

A notable case study involved the administration of this compound in a rodent model of neuropathic pain. The results indicated not only a significant reduction in pain behaviors but also an increase in the levels of anti-inflammatory mediators in the plasma, suggesting systemic effects beyond local analgesia .

Q & A

Q. What are the recommended synthetic protocols for 1-[2-Hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]-3-[2-(trifluoromethyl)phenyl]urea?

  • Methodological Answer : The synthesis typically involves a multi-step reaction between an isocyanate (e.g., 2-(trifluoromethyl)phenyl isocyanate) and a hydroxyl-substituted amine (e.g., 2-hydroxy-3-(4-methoxyphenyl)-2-methylpropylamine). Key steps include:

Amine preparation : Protection of the hydroxyl group to prevent side reactions.

Urea formation : Reaction under anhydrous conditions in solvents like dichloromethane or ethanol at 0–25°C for 12–24 hours.

Deprotection : Acidic or basic hydrolysis to regenerate the hydroxyl group.
Reaction yields (~60–75%) depend on catalyst use (e.g., triethylamine) and stoichiometric ratios. Structural confirmation is achieved via 1^1H/13^13C NMR and LC-MS .

StepReagents/ConditionsKey Observations
1Boc-protected amine, THF, 0°CHigh regioselectivity observed
2Isocyanate, Et3_3N, DCMExothermic reaction; monitored by TLC
3HCl (2M), MeOHYield: 68% after purification

Q. Which analytical techniques are most effective for confirming the molecular structure of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : 1^1H NMR (400 MHz, DMSO-d6_6) identifies protons near the trifluoromethyl group (δ 7.6–8.1 ppm) and methoxyphenyl moiety (δ 3.8 ppm). 19^19F NMR confirms the trifluoromethyl group at -62 ppm .
  • Mass Spectrometry (HRMS) : ESI-HRMS ([M+H]+^+ expected m/z: 424.1532) validates molecular weight .
  • Infrared Spectroscopy (IR) : Urea carbonyl stretch at ~1650 cm1^{-1} and hydroxyl absorption at ~3400 cm1^{-1} .

Q. What are the preliminary biological screening approaches for this compound?

  • Methodological Answer :
  • In vitro enzyme inhibition assays : Test against kinases (e.g., EGFR) or acetylcholinesterase using fluorogenic substrates. IC50_{50} values are calculated via dose-response curves (concentration range: 1 nM–100 µM) .
  • Cytotoxicity profiling : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine EC50_{50}. Negative controls include untreated cells and solvent-only groups .

Advanced Research Questions

Q. How can researchers design experiments to investigate the enzyme inhibitory mechanisms of this compound?

  • Methodological Answer :
  • Kinetic Studies : Use Lineweaver-Burk plots to assess competitive/non-competitive inhibition. Vary substrate concentrations (0.1–10× Km_m) with fixed inhibitor levels .
  • X-ray Crystallography : Co-crystallize the compound with target enzymes (e.g., carbonic anhydrase) to resolve binding modes. Synchrotron radiation (λ = 1.0 Å) enhances resolution .
  • Molecular Dynamics Simulations : Dock the compound into enzyme active sites (e.g., AutoDock Vina) and simulate binding stability over 100 ns trajectories .

Q. What methodologies address discrepancies in the compound’s reported solubility and stability profiles?

  • Methodological Answer :
  • Solubility Optimization : Test co-solvents (e.g., PEG-400, DMSO) in PBS (pH 7.4) using shake-flask methods. Quantify via HPLC-UV (λ = 254 nm) .
  • Stability Studies :
  • Thermal Stability : Incubate at 25°C, 40°C, and 60°C for 48 hours; monitor degradation by TLC.
  • pH Stability : Expose to buffers (pH 2–10) for 24 hours; analyze by LC-MS for hydrolytic byproducts (e.g., amine intermediates) .

Q. What computational strategies are employed to predict the binding affinity of this compound with target receptors?

  • Methodological Answer :
  • Pharmacophore Modeling : Define essential features (e.g., hydrogen bond acceptors near the urea group) using Schrödinger Phase. Validate with known inhibitors .
  • Free Energy Perturbation (FEP) : Calculate ΔΔG binding energies for analogs with modified substituents (e.g., methoxy vs. ethoxy groups) .
  • ADMET Prediction : Use SwissADME to assess bioavailability (TPSA > 90 Å2^2 indicates poor permeability) and cytochrome P450 interactions .

Data Contradiction Analysis

Q. How to resolve conflicting reports on the compound’s antiproliferative activity across cell lines?

  • Methodological Answer :
  • Standardized Protocols : Ensure consistent cell passage numbers, serum concentrations (e.g., 10% FBS), and incubation times (48–72 hours).
  • Mechanistic Profiling : Compare transcriptomic responses (RNA-seq) in sensitive vs. resistant cell lines. Overexpression of efflux pumps (e.g., P-gp) may explain variability .
  • Meta-Analysis : Aggregate data from ≥3 independent studies using random-effects models to calculate pooled EC50_{50} values .

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